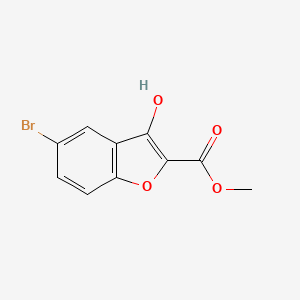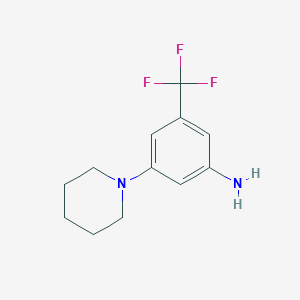
3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline: is an organic compound that features a piperidine ring attached to an aniline moiety, with a trifluoromethyl group at the meta position relative to the aniline nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution of a suitable aniline derivative with piperidine. One common method is to start with 3-nitro-5-(trifluoromethyl)aniline, which undergoes reduction to form the corresponding amine. This intermediate is then reacted with piperidine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group if present in intermediates, converting it to an amine.
Substitution: The trifluoromethyl group can participate in various substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure can be modified to enhance binding affinity and selectivity for specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable component in drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparación Con Compuestos Similares
- 3-(Piperidin-1-YL)-4-(trifluoromethyl)aniline
- 3-(Piperidin-1-YL)-2-(trifluoromethyl)aniline
- 4-(Piperidin-1-YL)-5-(trifluoromethyl)aniline
Uniqueness: 3-(Piperidin-1-YL)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The meta position of the trifluoromethyl group relative to the aniline nitrogen provides distinct steric and electronic properties compared to other positional isomers.
Propiedades
Fórmula molecular |
C12H15F3N2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
3-piperidin-1-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-6-10(16)8-11(7-9)17-4-2-1-3-5-17/h6-8H,1-5,16H2 |
Clave InChI |
SNGMTPXRFDRPTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
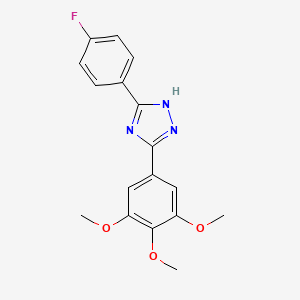
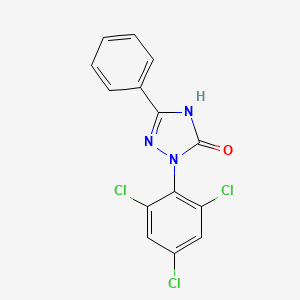
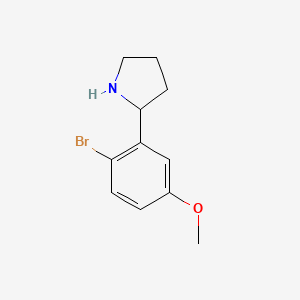
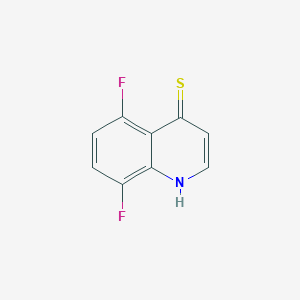
![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
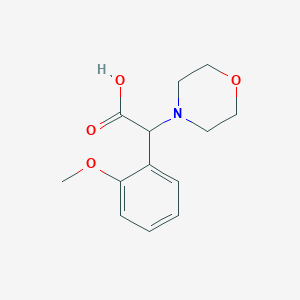
![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)

